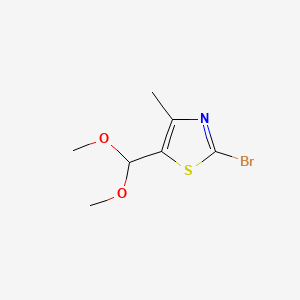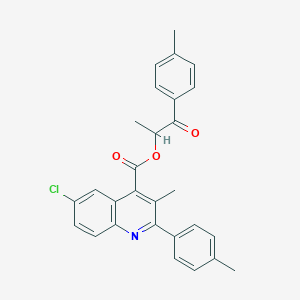
2-Bromo-5-(dimethoxymethyl)-4-methylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom, a dimethoxymethyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole typically involves the bromination of a precursor thiazole compound. One common method includes the reaction of 4-methyl-1,3-thiazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield the desired brominated product. The dimethoxymethyl group can be introduced through a subsequent reaction with dimethoxymethane under acidic conditions.
Industrial Production Methods: Industrial production of 2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new thiazole derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield different thiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide in aqueous or organic solvents, often under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products:
- Substituted thiazoles with various functional groups depending on the nucleophile used.
- Oxidized thiazole derivatives with additional oxygen-containing functional groups.
- Reduced thiazole derivatives with modified substituents.
科学的研究の応用
2-Bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections or cancer.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand the interaction of thiazole derivatives with biological macromolecules such as proteins and nucleic acids.
作用機序
The mechanism of action of 2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the dimethoxymethyl group can influence the compound’s binding affinity and specificity towards these targets. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.
類似化合物との比較
5-Bromo-2-(dimethoxymethyl)pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
2-Bromo-5-methylpyridine: Lacks the dimethoxymethyl group but shares the bromine and methyl substituents.
5-Bromo-2-iodopyrimidine: Contains both bromine and iodine substituents on a pyrimidine ring.
Uniqueness: 2-Bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to pyridine or pyrimidine analogs. The combination of the bromine atom and the dimethoxymethyl group further enhances its reactivity and potential for diverse chemical transformations.
特性
分子式 |
C7H10BrNO2S |
|---|---|
分子量 |
252.13 g/mol |
IUPAC名 |
2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNO2S/c1-4-5(6(10-2)11-3)12-7(8)9-4/h6H,1-3H3 |
InChIキー |
SFKUVVWNUNOARW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)Br)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12462178.png)
![N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B12462185.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B12462197.png)

![N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12462207.png)
![2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol](/img/structure/B12462217.png)


![3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B12462229.png)
![2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12462238.png)
![1-(3,5-diphenyl-1H-pyrazol-1-yl)-2-[(2-methoxyphenyl)amino]ethanone](/img/structure/B12462239.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462242.png)

![Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12462257.png)
